molecular formula C14H18N4S B3860107 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione

Cat. No.: B3860107
M. Wt: 274.39 g/mol
InChI Key: UEYRRIGBJUUYAP-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes both isoquinoline and triazole moieties, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method starts with the preparation of the isoquinoline derivative. This can be achieved through the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The triazole ring is then introduced through a cyclization reaction involving appropriate precursors under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target protein, leading to changes in its conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione lies in its combined isoquinoline and triazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-2-18-13(15-16-14(18)19)10-17-8-7-11-5-3-4-6-12(11)9-17/h3-6H,2,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYRRIGBJUUYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 2
Reactant of Route 2
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 3
Reactant of Route 3
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Reactant of Route 6
Reactant of Route 6
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione

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